Trimethylphosphine oxide
Overview
Description
Trimethylphosphine oxide is an organophosphorus compound with the molecular formula C₃H₉OP. It is a colorless solid that is soluble in various organic solvents such as ethanol, ether, and chlorinated hydrocarbons. This compound is widely used in chemical synthesis and serves as a ligand in coordination chemistry .
Biochemical Analysis
Biochemical Properties
Trimethylphosphine oxide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, acting as a ligand that can stabilize metal centers in enzymes. For instance, it forms complexes with hard metal centers, which can influence the activity of metalloenzymes . Additionally, this compound is involved in the crystallization of various chemical compounds, aiding in the structural analysis of biomolecules .
Cellular Effects
This compound has been observed to affect cellular processes in multiple ways. It can influence cell signaling pathways by interacting with metal ions that are crucial for signal transduction. Moreover, this compound can impact gene expression by stabilizing transcription factors that require metal cofactors. Its role in cellular metabolism includes acting as a ligand for enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or metal cofactors. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by stabilizing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is relatively stable under standard conditions, but its degradation can occur in the presence of strong oxidizing agents. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell signaling and metabolism. These effects are often studied in in vitro and in vivo models to understand the compound’s stability and long-term impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a stabilizing agent for metal-containing enzymes, enhancing their activity. At high doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and oxidative stress. These adverse effects highlight the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to metal ion homeostasis. It interacts with enzymes that require metal cofactors, influencing their activity and the overall metabolic flux. The compound can also affect the levels of metabolites by stabilizing or inhibiting specific enzymes involved in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound can influence its activity and function within the cell .
Subcellular Localization
This compound is known to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can affect its activity and interactions with other biomolecules, thereby influencing cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylphosphine oxide can be synthesized through several methods. One common method involves the reaction of trimethylphosphine with hydrogen peroxide. The reaction typically occurs at room temperature and yields this compound as the product:
P(CH3)3+H2O2→P(CH3)3O+H2O
Another method involves the reaction of trimethylphosphine with oxygen:
P(CH3)3+O2→P(CH3)3O
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of trimethylphosphine using oxidizing agents such as hydrogen peroxide or oxygen. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Trimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to trimethylphosphine.
Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various halogenating agents.
Major Products:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Trimethylphosphine.
Substitution: Phosphorus halides and other derivatives
Scientific Research Applications
Trimethylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of various chemicals and as a catalyst in industrial processes .
Mechanism of Action
Trimethylphosphine oxide exerts its effects primarily through its ability to act as a ligand and form complexes with metal ions. The oxygen atom in this compound can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic and synthetic processes. The compound’s ability to donate electron density to metal centers makes it a valuable ligand in coordination chemistry .
Comparison with Similar Compounds
Triethylphosphine oxide: Similar in structure but with ethyl groups instead of methyl groups.
Triphenylphosphine oxide: Contains phenyl groups instead of methyl groups.
Tributylphosphine oxide: Contains butyl groups instead of methyl groups.
Comparison:
Trimethylphosphine oxide: is unique due to its small size and high solubility in organic solvents, making it highly versatile in various chemical reactions.
Triethylphosphine oxide: has larger ethyl groups, which can affect its steric properties and reactivity.
Triphenylphosphine oxide: has bulky phenyl groups, making it less soluble in some solvents but providing greater stability in certain complexes.
Tributylphosphine oxide: has even larger butyl groups, which can significantly impact its reactivity and solubility .
Properties
IUPAC Name |
dimethylphosphorylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OP/c1-5(2,3)4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMLWYXJORUTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217923 | |
Record name | Trimethylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676-96-0 | |
Record name | Trimethylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M39GK79DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trimethylphosphine oxide?
A1: this compound has the molecular formula C3H9OP and a molecular weight of 92.08 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: this compound is frequently characterized using infrared (IR) [, , , ] and Raman [, , ] spectroscopy. These techniques provide valuable information about the vibrational frequencies of its bonds, particularly the characteristic P=O bond. Additionally, nuclear magnetic resonance (NMR) spectroscopy, especially 31P NMR, is widely employed to study its interaction with various materials like zeolites. [, , , , , , , , , , ]
Q3: How does this compound interact with Brønsted acid sites?
A3: this compound acts as a Lewis base and forms hydrogen bonds with Brønsted acid sites via its oxygen atom. [, , , , ] This interaction is widely utilized to probe the strength and concentration of Brønsted acid sites in materials like zeolites.
Q4: How is the 31P NMR chemical shift of this compound used to characterize acid sites?
A4: The 31P NMR chemical shift of adsorbed this compound correlates with the strength of the Brønsted acid sites. Stronger acid sites lead to larger downfield shifts. [, , , , , ] This property allows researchers to differentiate between acid sites of varying strengths within a material. []
Q5: Can this compound differentiate between internal and external acid sites in zeolites?
A5: Yes, using this compound in conjunction with bulkier phosphine oxides like tributylphosphine oxide allows for the discrimination of internal and external acid sites in zeolites through 31P NMR. [, , ]
Q6: Beyond Brønsted acidity, what other applications does this compound have in material characterization?
A6: this compound can also probe Lewis acidity, as demonstrated by its interaction with isolated molybdenum atoms incorporated into the framework of nanosized MFI zeolite. [] This interaction was confirmed using 31P MAS NMR and FTIR spectroscopy.
Q7: How is this compound used to study oxidizing centers in carbon nanotubes?
A7: Researchers can utilize this compound to quantify oxidizing centers in functionalized carbon nanotubes. [] By adsorbing trimethylphosphine (TMP) onto the CNTs and monitoring its oxidation to this compound via 31P solid-state NMR, the concentration of oxidizing centers can be determined.
Q8: How is computational chemistry used to study this compound?
A8: Density Functional Theory (DFT) calculations are widely employed to study the adsorption structures, energies, and 31P NMR chemical shifts of this compound on various materials, particularly zeolites. [, , , , , ]
Q9: Has the relationship between the structure of this compound derivatives and their hydrogen bonding ability been explored?
A10: Yes, DFT studies have investigated the relationship between the structure of various this compound derivatives and their ability to form hydrogen bonds with different proton donors. [] These studies established correlations between NMR and IR spectral properties and hydrogen bond strength and geometry.
Q10: Are there any specific material compatibility considerations for this compound?
A12: While generally compatible with many materials, this compound's strong coordination ability with metal ions should be considered, particularly in catalytic applications where it can potentially poison active sites. [, , , , ]
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